2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals. This compound features a benzoisoquinoline core structure, which is a fused ring system containing both benzene and isoquinoline rings, and a piperazine moiety with an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-(furan-2-yl)-4-phenoxy-quinoline: Exhibits inhibitory activity against lysozyme and β-glucuronidase.
Uniqueness
2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, such as the combination of a benzoisoquinoline core and a piperazine moiety with an acetyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(4-acetylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)22-11-8-21(9-12-22)10-13-23-19(25)16-6-2-4-15-5-3-7-17(18(15)16)20(23)26/h2-7H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWURRLJSDMHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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